molecular formula C7H12N4O B2919330 2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide CAS No. 934175-44-7

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide

Cat. No.: B2919330
CAS No.: 934175-44-7
M. Wt: 168.2
InChI Key: WEHLEXUDQFKQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.2 g/mol It is characterized by the presence of a pyrazole ring substituted with a methyl group and a propanohydrazide moiety

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Compounds with similar pyrazole scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a significant role in cell cycle regulation. Another study suggests that similar compounds may interact with Nicotinamide phosphoribosyltransferase (NAMPT) , an enzyme involved in the NAD+ salvage pathway.

Mode of Action

It is suggested that similar compounds may interact with their targets by fitting into the active site of the enzyme, leading to inhibition . This interaction could potentially alter the normal function of the enzyme, thereby affecting the biochemical processes it is involved in.

Biochemical Pathways

If the compound does indeed inhibit cdk2 or nampt, it could affect the cell cycle regulation or nad+ salvage pathway respectively . These pathways play crucial roles in cell proliferation and energy metabolism.

Result of Action

If the compound does inhibit cdk2 or nampt, it could potentially lead to cell cycle arrest or altered energy metabolism . These effects could have implications in the treatment of diseases like cancer, where uncontrolled cell proliferation is a key characteristic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 4-methyl-1H-pyrazole with propanohydrazide under controlled conditions. One common method involves the condensation of 4-methyl-1H-pyrazole with propanohydrazide in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propanohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-3-9-11(4-5)6(2)7(12)10-8/h3-4,6H,8H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHLEXUDQFKQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.